molecular formula C20H23Cl2NO2 B3751316 4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide

Cat. No.: B3751316
M. Wt: 380.3 g/mol
InChI Key: JYECDWQHDHTOJR-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a phenoxy group, which is known for its herbicidal properties, and a butanamide group, which can influence its solubility and stability.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO2/c1-13(2)16-7-4-6-14(3)20(16)23-19(24)8-5-11-25-18-10-9-15(21)12-17(18)22/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYECDWQHDHTOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 2,4-dichlorophenol with a suitable alkylating agent to form 2,4-dichlorophenoxyalkane.

    Amidation Reaction: The intermediate is then reacted with 2-methyl-6-propan-2-ylaniline under suitable conditions to form the final butanamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Industry: Used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide involves the disruption of plant growth processes. It targets specific enzymes and pathways involved in cell division and growth, leading to the death of susceptible plants. The phenoxy group is crucial for its herbicidal activity, as it mimics natural plant hormones and interferes with normal growth regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide is unique due to its specific structural modifications, which can influence its solubility, stability, and herbicidal activity. The presence of the butanamide group may also affect its interaction with biological targets compared to other phenoxy herbicides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide
Reactant of Route 2
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4-(2,4-dichlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)butanamide

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